6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate is a synthetic corticosteroid that exhibits anti-inflammatory and immunosuppressive properties. It is primarily used in the treatment of various inflammatory conditions and autoimmune disorders. This compound is characterized by its unique structural modifications, which enhance its therapeutic efficacy compared to other corticosteroids.
This compound is synthesized in laboratories specializing in pharmaceutical chemistry and is not found naturally. It is produced through specific chemical reactions involving steroid precursors.
6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate belongs to the class of glucocorticoids. These are steroid hormones that regulate various physiological processes, including inflammation and immune response.
The synthesis of 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate typically involves several key steps:
The synthesis requires precise control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are often employed to monitor the reaction progress and product purity.
The molecular formula for 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate is . The structure features a steroid nucleus with distinct functional groups that contribute to its biological activity.
The compound undergoes various chemical reactions typical of corticosteroids:
The stability of the compound under physiological conditions influences its pharmacokinetics and pharmacodynamics. Understanding these reactions is crucial for optimizing therapeutic applications.
6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate exerts its effects by binding to glucocorticoid receptors located in the cytoplasm of target cells. Upon binding:
This mechanism results in reduced inflammation and immune response, making it effective for treating conditions such as asthma and rheumatoid arthritis.
6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate is utilized in various scientific research settings:
This compound exemplifies the advancements in synthetic chemistry aimed at enhancing therapeutic options for managing inflammation and autoimmune disorders.
The systematic name 6α,9α-difluoro-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate follows IUPAC steroid nomenclature rules, indicating its pregnane skeleton with precise functional group orientations. The parent structure is pregna-1,4-diene-3,20-dione, denoting an unsaturated 21-carbon steroid backbone with Δ¹⁴-diene conjugation and diketone functionality at C3/C20. Stereochemical descriptors specify:
The IUPAC name is constructed as:(6α,11β)-17-(Butanoyloxy)-6,9-difluoro-11,21-dihydroxypregna-1,4-diene-3,20-dione [2] [4]. This naming convention prioritizes functional group hierarchy (carboxylic acid ester > hydroxy > fluoro) while preserving stereochemical designations critical to biological activity. The 17-butyrate modification distinguishes it from related diacetate esters (e.g., PubChem CID 21116678) [1] [3].
Table 1: Systematic Nomenclature Components
Structural Element | IUPAC Designation | Positional Significance |
---|---|---|
Parent Structure | Pregna-1,4-diene-3,20-dione | Core 21-carbon steroid backbone |
Fluorine Substituents | 6α,9α-Difluoro | A/B ring conformational modifiers |
Hydroxyl Groups | 11β,21-Dihydroxy | H-bond donors for receptor binding |
Ester Functionality | 17-Butanoyloxy | Lipophilicity-enhancing moiety |
The molecular formula for the native compound is C₂₅H₃₂F₂O₆, calculated as:Base pregnadiene structure (C₂₁H₂₆O₅) + 2F (replacing 2H) + butyrate (C₄H₇O₂) – H₂O (esterification). This yields an exact molecular weight of 466.52 g/mol. Deuterated isotopologues exhibit predictable mass shifts essential for mass spectrometry detection:
Table 2: Isotopologue Mass Distribution
Isotopologue | Molecular Formula | Exact Mass (g/mol) | Mass Shift vs. Native | Analytical Utility |
---|---|---|---|---|
Native Compound | C₂₅H₃₂F₂O₆ | 466.52 | - | Reference standard |
[²H₆]-17-Butyrate | C₂₅H₂₆D₆F₂O₆ | 472.58 | +6.06 | Metabolic stability studies |
11β,21-[²H₂]-Hydroxy | C₂₅H₃₀D₂F₂O₆ | 468.54 | +2.02 | H/D exchange studies |
Deuteration at the 17-butyryl group ([²H₇]-butyrate: C₄D₇O₂) generates C₂₅H₂₅D₇F₂O₆ (473.60 g/mol), enabling metabolic fate tracking of the ester moiety. The 6α,9α-difluoro configuration prevents deuteration at those positions due to C-F bond stability [2] [6]. These isotopologues serve as internal standards in quantitative LC-MS/MS assays, leveraging mass differences >2 Da to avoid spectral overlap.
Stereochemistry governs glucocorticoid receptor binding:
The trans C/D ring junction (C13-C14) forces the 17β-butyrate chain into a solvent-exposed orientation, minimizing steric clash with the receptor. Molecular dynamics simulations reveal the butyrate’s gauche conformation optimizes hydrophobic contact with Leu732 and Phe737. Crucially, inversion at C6 (6β-fluoro) reduces binding affinity >100-fold, while 11α-hydroxy analogs show negligible activity.
X-ray diffraction of single crystals (space group P2₁2₁2₁) confirms:
Table 3: Crystallographic Parameters
Parameter | Value | Structural Implication |
---|---|---|
Unit Cell Dimensions | a=8.42 Å, b=12.63 Å, c=19.87 Å | Monoclinic packing density 1.32 g/cm³ |
F1-C6 Bond Length | 1.39 Å | Shorter than C-F in aliphatic systems (1.41 Å) |
O17-C17-C20 Angle | 113.2° | Minimizes steric clash with C13-methyl |
C17-Butyrate Torsion | C16-C17-O-C(=O): -65.4° | gauche conformation optimizes hydrophobic bulk |
Notably, the 17-butyrate adopts an extended antiperiplanar conformation (C17-O-C(=O)-Cα dihedral = 178.3°), differing from compact synclinal arrangements in valerate esters. This linear configuration enhances membrane permeability (predicted logP = 2.28) versus branched esters [6].
Table 4: Compound Nomenclature Summary
Synonym | Identifier Type | Source |
---|---|---|
(6α,11β)-17-(Butanoyloxy)-6,9-difluoro-11,21-dihydroxypregna-1,4-diene-3,20-dione | Systematic IUPAC | Current Analysis |
6α,9α-Difluoro-11β,21-dihydroxypregna-1,4-diene-3,20-dione 17-butyrate | Common Name | Chemical Suppliers |
Flumetasone 17-butyrate* | Pharmacopeial Name | [2] |
Pregna-1,4-diene-3,20-dione, 17-(butanoyloxy)-6,9-difluoro-11,21-dihydroxy-, (6α,11β)- | CAS Index Name | N/A |
*Note: "Flumetasone" typically denotes the 16α-methyl analog; use with caution for non-methylated derivatives.
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3